molecular formula C29H27N7O B11095946 4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B11095946
M. Wt: 489.6 g/mol
InChI Key: NMGIJGSIOUBRNK-NDZAJKAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Anthracenecarbaldehyde 9-[4-Morpholino-6-(4-Toluidino)-1,3,5-Triazin-2-yl]hydrazone: is a complex organic compound that combines the structural features of anthracene, morpholine, toluidine, and triazine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Anthracenecarbaldehyde 9-[4-Morpholino-6-(4-Toluidino)-1,3,5-Triazin-2-yl]hydrazone typically involves multiple steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene moiety.

    Reduction: Reduction reactions can target the aldehyde group in the anthracenecarbaldehyde.

    Substitution: The triazine ring can undergo substitution reactions, especially at the morpholino and toluidino positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can be facilitated using bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Products include anthraquinone derivatives.

    Reduction: Reduced products include anthracenemethanol.

    Substitution: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

Chemistry:

Biology:

    Fluorescent Probes: Utilized in the development of fluorescent probes for biological imaging due to its strong fluorescence properties.

Medicine:

    Drug Development:

Industry:

    Materials Science: Used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 9-Anthracenecarbaldehyde 9-[4-Morpholino-6-(4-Toluidino)-1,3,5-Triazin-2-yl]hydrazone involves its interaction with various molecular targets. The anthracene moiety can intercalate with DNA, while the triazine ring can interact with proteins and enzymes, potentially inhibiting their activity. The morpholino and toluidino groups can enhance the compound’s solubility and binding affinity to specific targets.

Comparison with Similar Compounds

Uniqueness:

    Structural Complexity: The combination of anthracene, morpholine, toluidine, and triazine in a single molecule makes it unique.

    Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.

Properties

Molecular Formula

C29H27N7O

Molecular Weight

489.6 g/mol

IUPAC Name

2-N-[(E)-anthracen-9-ylmethylideneamino]-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C29H27N7O/c1-20-10-12-23(13-11-20)31-27-32-28(34-29(33-27)36-14-16-37-17-15-36)35-30-19-26-24-8-4-2-6-21(24)18-22-7-3-5-9-25(22)26/h2-13,18-19H,14-17H2,1H3,(H2,31,32,33,34,35)/b30-19+

InChI Key

NMGIJGSIOUBRNK-NDZAJKAJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=C5C=CC=CC5=CC6=CC=CC=C64

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=C5C=CC=CC5=CC6=CC=CC=C64

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.